2,3-dichloro-5-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDEXDDAQUGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804882-03-8 | |
| Record name | 2,3-dichloro-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Selective Transformations of 2,3 Dichloro 5 Hydroxybenzoic Acid
De Novo Synthesis Pathways for 2,3-Dichloro-5-Hydroxybenzoic Acid
The de novo synthesis of this compound involves the construction of the molecule from simpler, readily available starting materials. While direct, high-yield synthetic routes are not extensively documented in mainstream literature, plausible pathways can be devised based on established reactions for analogous substituted benzoic acids.
The logical precursors for the synthesis of this compound are simpler, commercially available hydroxybenzoic acids or chlorophenols. A primary and strategic precursor is 3-hydroxybenzoic acid or 5-chlorosalicylic acid, which provide the core benzoic acid structure with the hydroxyl group in the correct meta position relative to the carboxylic acid. Sourcing these precursors typically involves procurement from chemical suppliers that specialize in fine organic intermediates.
Another potential starting point could be 4-hydroxybenzoic acid, which is produced commercially from potassium phenoxide and carbon dioxide via the Kolbe-Schmitt reaction. wikipedia.orgorgsyn.org However, this would necessitate subsequent chlorination and potential rearrangement or functional group manipulation to achieve the desired 2,3-dichloro-5-hydroxy substitution pattern, a more complex and likely lower-yielding approach. A retrosynthetic analysis suggests that a key step will be the regioselective chlorination of a hydroxybenzoic acid derivative.
| Potential Precursor | Rationale for Selection | Sourcing |
| 3-Hydroxybenzoic Acid | Provides the correct positioning of the hydroxyl and carboxyl groups. | Commercially available from major chemical suppliers. |
| 5-Chlorosalicylic Acid | Already contains one of the required chlorine atoms and the hydroxyl group. | Available from specialized chemical vendors. |
| 4-Aminobenzoic acid derivatives | Can be converted to the target compound through chlorination and diazotization/hydrolysis. researchgate.net | Widely available as a commodity chemical. |
A feasible multi-step synthesis commencing from 3-hydroxybenzoic acid would likely involve a two-step chlorination process. The hydroxyl and carboxyl groups on the aromatic ring are ortho-, para-directing and meta-directing, respectively. Direct chlorination of 3-hydroxybenzoic acid would likely lead to a mixture of chlorinated products. Therefore, a protecting group strategy might be necessary to achieve the desired regioselectivity.
One proposed synthetic sequence is as follows:
Protection of the hydroxyl group: The hydroxyl group of 3-hydroxybenzoic acid could be protected, for example, as an acetate (B1210297) or a methyl ether, to modulate its directing effect and prevent unwanted side reactions.
Chlorination: The protected intermediate would then undergo chlorination. The conditions for chlorination would need to be carefully optimized to favor dichlorination at the 2 and 3 positions. This can be a challenging step due to the steric hindrance and the electronic effects of the substituents. The use of specific chlorinating agents and catalysts, such as those described for other substituted benzoic acids, would be critical. For instance, chlorination can be achieved using chlorine gas in a suitable solvent like methanol (B129727) at low temperatures. prepchem.com
Deprotection: The final step would be the removal of the protecting group to yield this compound.
Optimization of such a sequence would involve screening different protecting groups, chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride, chlorine gas), catalysts (e.g., Lewis acids), solvents, and reaction temperatures to maximize the yield of the desired isomer and minimize the formation of byproducts.
Regioselectivity is the critical challenge in the synthesis of this compound. The directing effects of the hydroxyl and carboxyl groups must be carefully managed. A potential regioselective approach could involve the chlorination of a pre-functionalized precursor where the desired substitution pattern is already partially established. For example, the chlorination of 4-amino-2-hydroxy-benzoic acid has been shown to lead to 3,5-dichloro-2-hydroxy-benzoic acid after saponification, demonstrating the influence of the amino group on the regioselectivity of chlorination. researchgate.net A similar strategy could be envisioned where a different starting material is chosen to direct chlorination to the 2 and 3 positions.
Stereoselectivity is not a factor in the synthesis of the aromatic ring of this compound itself, as the molecule is planar and achiral.
Functional Group Interconversions on the this compound Scaffold
The presence of both a carboxylic acid and a hydroxyl group on the this compound scaffold allows for a variety of subsequent chemical modifications. These transformations are key to incorporating this chlorinated aromatic building block into more complex molecules.
The carboxylic acid group is a versatile handle for a range of chemical reactions, most notably the formation of esters and amides.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Given the potential for steric hindrance from the ortho-chloro substituent, standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) might require elevated temperatures or prolonged reaction times.
Alternative and potentially more efficient methods for esterifying sterically hindered benzoic acids include the use of trifluoroacetic anhydride (B1165640). acs.org This reagent can facilitate the esterification of hindered acids that are unreactive under usual acid-catalyzed conditions. acs.org Another approach involves the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a base. organic-chemistry.org These methods are often milder and can be more effective for hindered substrates.
Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. However, direct amidation methods are often preferred to avoid harsh conditions. The use of peptide coupling reagents is a common strategy for the direct formation of amides from carboxylic acids and amines. nih.gov Reagents like triphenylphosphine (B44618) oxide have been shown to catalyze the amidation of even hindered carboxylic acids with weak nucleophiles. organic-chemistry.org
The table below summarizes potential conditions for these transformations, drawn from analogous reactions with substituted benzoic acids.
| Transformation | Reagents and Conditions | Applicability Notes | Reference |
| Esterification | Alcohol, H₂SO₄ (catalyst), heat | Standard method, may be slow for hindered substrates. | researchgate.net |
| Trifluoroacetic anhydride, alcohol | Effective for sterically hindered carboxylic acids. | acs.org | |
| EDCI, alcohol, base (e.g., DMAP) | Mild conditions, good for sensitive substrates. | researchgate.net | |
| Amidation | SOCl₂ then amine | Two-step process via acyl chloride, can be harsh. | nih.gov |
| Triphenylphosphine oxide, amine | Catalytic method, suitable for hindered acids and weak nucleophiles. | organic-chemistry.org | |
| TBTU, amine, base | Efficient peptide coupling reagent for amide bond formation. | organic-chemistry.org |
Modification of the Carboxylic Acid Moiety
Reduction and Oxidation Products
The chemical behavior of this compound under reductive and oxidative conditions is dictated by its constituent functional groups. While specific literature on this exact molecule is limited, its reactivity can be inferred from the well-established transformations of carboxylic acids and phenols.
Reduction: The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are capable of reducing the carboxylic acid to a primary alcohol, yielding (3,4-dichloro-5-hydroxyphenyl)methanol. mdpi.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. mdpi.com Catalytic hydrogenation can also achieve this reduction, though the conditions required might also lead to the hydrogenolysis (reduction) of the carbon-chlorine bonds, depending on the catalyst and reaction severity. wikipedia.org Complete deoxygenation of the carboxylic acid to a methyl group is also a potential transformation under specific conditions. nih.gov
Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of a corresponding benzoquinone derivative. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are known to mediate such oxidations, often through a hydride transfer mechanism. wikipedia.org The oxidation would likely convert the phenol (B47542) to 2,3-dichloro-5,6-dioxocyclohexa-1,3-dienecarboxylic acid. Further oxidation under harsh conditions could lead to decarboxylation and ring-opening. mdpi.com
Table 1: Potential Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3,4-Dichloro-5-hydroxyphenyl)methanol | Standard reduction of a carboxylic acid to a primary alcohol. mdpi.com |
| Reduction | Diborane (B₂H₆) | (3,4-Dichloro-5-hydroxyphenyl)methanol | Similar to LiAlH₄ reduction. mdpi.com |
| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,3-Dichloro-5,6-dioxocyclohexa-1,3-dienecarboxylic acid | Oxidation of the phenol to a quinone. wikipedia.org |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups through alkylation and acylation, leading to the formation of ethers and esters, respectively.
Alkylation: The most common strategy for the alkylation of phenols is the Williamson ether synthesis. mdpi.comwikipedia.org This method involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism yields the corresponding ether. wikipedia.orgacsgcipr.org For this compound, this would produce a 2,3-dichloro-5-alkoxybenzoic acid. The choice of a primary alkyl halide is crucial to favor substitution over elimination. mdpi.com
Acylation: Acylation of the phenolic hydroxyl group (O-acylation) is a standard method to form esters. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism. Alternatively, photoinduced methods using aldehydes in the presence of iridium and nickel catalysts have been developed for the specific acylation of phenolic hydroxyls. libretexts.org This would convert this compound to a 2,3-dichloro-5-(acyloxy)benzoic acid. It is important to control reaction conditions to favor O-acylation over C-acylation (Friedel-Crafts reaction on the ring), which can sometimes occur, especially with Lewis acid catalysts. wikipedia.orgwikipedia.org
Ether Formation: The Williamson ether synthesis provides a reliable route to a wide range of ethers from this compound. wikipedia.orgacsgcipr.org By choosing different alkyl halides, a variety of alkoxy substituents can be introduced at the C-5 position. For example, reaction with benzyl (B1604629) bromide would yield 2,3-dichloro-5-(benzyloxy)benzoic acid. The reaction is typically performed in a polar aprotic solvent like DMF or acetone.
Ester Formation: Esterification of the phenolic hydroxyl group can be readily accomplished. For instance, reacting this compound with acetic anhydride in the presence of a catalytic amount of acid or a stoichiometric amount of base would yield 5-acetoxy-2,3-dichlorobenzoic acid. chemicalbook.com It is noteworthy that the carboxylic acid function within the same molecule can also be esterified, for instance, through the Fischer esterification method, which involves heating with an alcohol in the presence of a strong acid catalyst. libretexts.org Selective esterification at either the hydroxyl or the carboxyl group requires careful selection of reagents and reaction conditions.
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type | General Method |
| Ether Formation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 2,3-Dichloro-5-alkoxybenzoic acid | Williamson Ether Synthesis wikipedia.orgacsgcipr.org |
| Ester Formation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) / Base | 2,3-Dichloro-5-(acyloxy)benzoic acid | O-Acylation wikipedia.org |
Transformations Involving Halogen Substituents
The two chlorine atoms on the aromatic ring are sites for further functionalization, primarily through halogen exchange or metal-catalyzed cross-coupling reactions. The electronic environment and steric hindrance around each chlorine atom can influence their relative reactivity.
Halogen exchange, a type of nucleophilic aromatic substitution (SₙAr), can potentially replace the chloro substituents with other halogens, such as fluorine. SₙAr reactions on aryl halides are generally challenging and require either highly activated substrates (with strong electron-withdrawing groups ortho/para to the leaving group) or harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com In this compound, the ring is substituted with both electron-withdrawing (carboxyl, other Cl) and electron-donating (hydroxyl) groups, leading to complex reactivity. The chlorine at C-2 is ortho to the carboxyl group, while the chlorine at C-3 is meta, which may result in differential reactivity. Without strong activation, forcing conditions, such as high temperatures and the use of specific catalysts or reagents like alkali metal fluorides in polar aprotic solvents, would likely be necessary to achieve any halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of aryl halides. wikipedia.orgnih.gov Several named reactions fall under this category, each utilizing a different organometallic reagent.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this to this compound could allow for the selective formation of aryl-aryl bonds, for example, reacting with phenylboronic acid to yield a phenyl-substituted dichlorobenzoic acid derivative. The relative reactivity of the C2-Cl and C3-Cl bonds would depend on the specific catalyst and ligand system employed. researchgate.net
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. mdpi.comwikipedia.org This would allow for the introduction of vinyl groups onto the this compound core.
Sonogashira Coupling: This methodology involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted aromatic compound. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to aniline (B41778) derivatives from this compound.
For dihalogenated substrates, selective mono- or di-substitution can often be controlled by stoichiometry and reaction conditions. The chlorine at the C-2 position, being ortho to the bulky carboxylic acid group, may exhibit different reactivity compared to the C-3 chlorine due to steric effects.
Table 3: Potential Cross-Coupling Reactions at Halogenated Sites
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Aryl/Vinyl-substituted derivative |
| Heck Reaction | Alkene (R-CH=CH₂) | Alkene-substituted derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkyne-substituted derivative |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | Amine-substituted derivative |
Green Chemistry Principles in the Synthesis of this compound and Its Analogs
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com While specific green synthesis routes for this compound are not detailed in the literature, the principles of green chemistry have been successfully applied to the synthesis of its analogs, offering a blueprint for more sustainable production methods.
Key green chemistry strategies applicable to the synthesis of chlorinated benzoic acids include the use of safer solvents (or no solvent at all), alternative energy sources, and catalysts to improve reaction efficiency and minimize waste. mdpi.com
A notable example is the solvent-free synthesis of 2,4-dichlorobenzoic acid. This method utilizes the air oxidation of 2,4-dichlorotoluene (B165549) with a Co-Mn salts complex catalyst, achieving a high yield of 92.5%. researchgate.net By eliminating the need for a solvent like acetic acid, this process significantly reduces waste and environmental impact. researchgate.net
Another innovative green approach is the use of photocatalysis. The synthesis of 2-hydroxybenzoic acid (salicylic acid) has been demonstrated using CO₂ and phenol in an aqueous suspension with a semiconductor photocatalyst. rsc.org This method utilizes a greenhouse gas as a carbon source and operates under mild conditions, representing a highly sustainable pathway.
Furthermore, process optimization to reduce steps and hazardous reagents is a core green principle. A preparing method for 2,4-dichloro-5-sulfamoylbenzoic acid is described as a "green synthesis route" because it features fewer process steps, readily available raw materials, low pollution, and high product purity. youtube.com
The following table highlights green synthetic methods developed for analogs of this compound.
| Target Compound/Analog | Method | Starting Material(s) | Key Reagents/Catalyst | Green Advantage(s) | Reference |
| 2,4-dichlorobenzoic acid | Solvent-free air oxidation | 2,4-dichlorotoluene | Co-Mn salts complex | Elimination of solvent waste, environmental protection. | researchgate.net |
| 2-hydroxybenzoic acid | Aqueous photocatalysis | Phenol, CO₂ | Polycrystalline semiconductors (e.g., Pt or Cu loaded) | Use of CO₂ as a feedstock, aqueous system. | rsc.org |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Improved multi-step synthesis | 2,4-dichlorobenzoic acid, chlorosulfonic acid | Sodium sulfate | Fewer process steps, low pollution, high purity. | youtube.com |
Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Dichloro 5 Hydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 2,3-dichloro-5-hydroxybenzoic acid is anticipated to display distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The substitution pattern on the benzene (B151609) ring—with two chlorine atoms, a hydroxyl group, and a carboxylic acid group—results in a specific set of chemical shifts and coupling patterns for the remaining aromatic protons.
The aromatic region of the spectrum is expected to show two signals for the two non-equivalent aromatic protons. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) will exhibit different chemical shifts due to their distinct electronic environments. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.30 - 7.50 | d | ~2.5 (meta-coupling) |
| H-6 | 7.10 - 7.30 | d | ~2.5 (meta-coupling) |
| 5-OH | 9.0 - 11.0 | br s | - |
| COOH | 12.0 - 14.0 | br s | - |
Note: Predicted values are based on the analysis of similar substituted benzoic acids. Actual experimental values may vary.
The meta-coupling between H-4 and H-6 is expected to be in the range of 2-3 Hz, resulting in both signals appearing as doublets.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.
The carbons bearing the chlorine atoms (C-2 and C-3) will be deshielded, as will the carbon attached to the hydroxyl group (C-5). The carbon of the carboxylic acid group (C-7) will appear at the most downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128.0 - 132.0 |
| C-2 | 130.0 - 134.0 |
| C-3 | 125.0 - 129.0 |
| C-4 | 120.0 - 124.0 |
| C-5 | 155.0 - 159.0 |
| C-6 | 115.0 - 119.0 |
| C-7 (COOH) | 165.0 - 170.0 |
Note: Predicted values are based on the analysis of similar substituted benzoic acids. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-4 and H-6, confirming their meta-coupling relationship. sdsu.eduyoutube.com This correlation is crucial for assigning the signals of the aromatic protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netlibretexts.org This experiment would show correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of these carbon resonances.
H-4 correlating to C-2, C-3, C-5, and C-6.
H-6 correlating to C-1, C-2, C-4, and C-5.
The carboxylic acid proton correlating to C-1 and C-2.
These 2D NMR techniques, used in concert, provide a robust and detailed picture of the molecular structure, confirming the substitution pattern on the benzoic acid core.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₇H₄Cl₂O₃), the expected monoisotopic mass is 205.95375 Da. uni.lu HRMS analysis would be able to confirm this mass with high precision, thereby verifying the molecular formula. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.96103 |
| [M+Na]⁺ | 228.94297 |
| [M-H]⁻ | 204.94647 |
Data sourced from predicted values on PubChemLite. uni.lu
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or a protonated/deprotonated molecule) to generate a fragmentation spectrum. The fragmentation pattern provides valuable information about the structure of the molecule.
For this compound, a common fragmentation pathway in negative ion mode would involve the loss of carbon dioxide (CO₂) from the carboxylate anion ([M-H]⁻). This would result in a prominent fragment ion at m/z 160.9566. Further fragmentation could involve the loss of chlorine radicals or other neutral losses, providing additional structural confirmation. In positive ion mode, fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of a water molecule (H₂O) and/or carbon monoxide (CO). The fragmentation of dihydroxybenzoic acids, which are structurally related, often shows a primary loss of CO₂. rrml.ro
A plausible fragmentation pathway for [M-H]⁻ of this compound is the loss of CO₂ to yield the dichlorophenoxide ion. The fragmentation of benzoic acid itself is well-documented and often involves the loss of the carboxyl group or parts of it.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive technique for identifying functional groups and probing the conformational intricacies of molecules. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For this compound, these techniques are essential for confirming the presence of its characteristic carboxylic acid, hydroxyl, and chloro-substituted aromatic moieties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrational frequencies of different functional groups.
Key expected vibrational frequencies for this compound would include:
O-H Stretching (Carboxylic Acid): A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong intermolecular hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state.
O-H Stretching (Phenolic): A relatively sharp to moderately broad peak is expected around 3600-3200 cm⁻¹. The exact position and broadness would be influenced by the extent of intra- and intermolecular hydrogen bonding involving the phenolic hydroxyl group.
C=O Stretching (Carboxylic Acid): A strong, sharp absorption band is characteristic of the carbonyl group in the carboxylic acid, typically appearing in the 1720-1680 cm⁻¹ range for aromatic carboxylic acids. Its position can be influenced by hydrogen bonding and electronic effects from the ring substituents.
C=C Stretching (Aromatic Ring): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
C-O Stretching: Vibrations associated with the C-O bonds of the carboxylic acid and phenolic groups would likely appear in the 1320-1210 cm⁻¹ (acid) and 1260-1180 cm⁻¹ (phenol) regions.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong to medium intensity bands in the 850-550 cm⁻¹ region of the spectrum.
A hypothetical data table for the expected FT-IR vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |
| Phenolic Group | O-H Stretch | 3600-3200 | Medium, Broad |
| Carboxylic Acid | C=O Stretch | 1720-1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Phenolic Group | C-O Stretch | 1260-1180 | Medium |
| Aryl Halide | C-Cl Stretch | 850-550 | Strong to Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring.
As with FT-IR, specific experimental Raman data for this compound is not currently available in published literature. However, theoretical calculations and data from analogous compounds allow for the prediction of its principal Raman bands. A key advantage of Raman spectroscopy in this context would be the strong signals expected from the aromatic ring and the C-Cl bonds, which can provide a clear fingerprint of the molecule.
Expected prominent peaks in the Raman spectrum would include:
Aromatic C-H Stretching: Typically observed around 3100-3000 cm⁻¹.
Ring Breathing Vibrations: Strong, sharp peaks characteristic of the entire aromatic ring vibrating symmetrically, often found in the 1000-800 cm⁻¹ region.
Carbonyl (C=O) Stretching: While strong in the IR, the C=O stretch in Raman can be weaker but is still an important diagnostic peak around 1700 cm⁻¹.
C-Cl Stretching: These vibrations would also be Raman active, appearing in the lower frequency region of the spectrum.
A hypothetical data table for the expected Raman shifts is provided below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1720-1680 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1600-1550 | Strong |
| Aromatic Ring | Ring Breathing | 1000-800 | Strong, Sharp |
| Aryl Halide | C-Cl Stretch | 850-550 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.
Single Crystal X-ray Diffraction Studies
To date, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed journals. Therefore, no experimental crystallographic data is available.
A single-crystal X-ray diffraction study would be necessary to definitively determine its solid-state structure. Such a study would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data would allow for the calculation of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would confirm the substitution pattern on the benzoic acid ring and reveal the planarity of the molecule and the orientation of the carboxyl and hydroxyl groups relative to the aromatic ring.
Analysis of Crystal Packing Motifs
Without experimental crystal structure data, the analysis of crystal packing motifs for this compound remains speculative. However, based on its functional groups, several key intermolecular interactions would be expected to govern its crystal packing. These interactions are crucial as they influence the physical properties of the solid, such as melting point and solubility.
The primary interactions anticipated are:
Carboxylic Acid Dimerization: The most prominent interaction would likely be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids.
Hydrogen Bonding involving the Phenolic Group: The phenolic -OH group can act as both a hydrogen bond donor and acceptor. It could form hydrogen bonds with the carbonyl oxygen of the carboxylic acid, the phenolic oxygen of a neighboring molecule, or even with the chlorine atoms in some cases (though less common).
Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), could participate in halogen bonding with electron-rich atoms like the oxygen atoms of the carboxyl or hydroxyl groups.
π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice through van der Waals forces.
The interplay of these different intermolecular forces would dictate the final three-dimensional architecture of the crystal. A full crystallographic study would be required to elucidate these motifs definitively.
Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies of 2,3 Dichloro 5 Hydroxybenzoic Acid
Reaction Pathways and Kinetic Investigations
The reactivity of 2,3-dichloro-5-hydroxybenzoic acid is governed by the interplay of its three functional groups: the carboxylic acid, the hydroxyl group, and the two chlorine atoms, all attached to a benzene (B151609) ring. These substituents influence the electron density of the aromatic ring and its susceptibility to various chemical transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. byjus.commasterorganicchemistry.com The hydroxyl group (-OH) is a strongly activating substituent, meaning it increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid (-COOH) and chlorine (-Cl) atoms are deactivating substituents, withdrawing electron density from the ring and making it less reactive towards electrophiles. libretexts.org
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide. A similar process is used for the synthesis of 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol, indicating a pathway for electrophilic substitution on a dichlorophenol ring. google.com
Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |
| -OH | 5 | Activating | Ortho, Para |
| -Cl | 2, 3 | Deactivating | Ortho, Para |
| -COOH | 1 | Deactivating | Meta |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the attack of a nucleophile on a substrate, leading to the replacement of a leaving group. masterorganicchemistry.comchemguide.co.uk While nucleophilic substitution is common for aliphatic compounds like halogenoalkanes, it is generally more difficult to achieve on aromatic rings unless they are activated by strong electron-withdrawing groups. chemguide.co.uk
In the case of this compound, the chlorine atoms could potentially act as leaving groups in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing carboxylic acid group could facilitate such a reaction, although the hydroxyl group's electron-donating nature would counteract this effect to some extent. The rate of nucleophilic substitution reactions is also influenced by the nature of the nucleophile and the solvent. savemyexams.com For instance, stronger nucleophiles like hydroxide (B78521) ions react more readily than weaker ones like water. savemyexams.com
Oxidation-Reduction Chemistry of the Benzoic Acid Core
The benzene ring of benzoic acid is generally resistant to oxidation. jove.com However, alkyl side-chains on a benzene ring can be readily oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orglibretexts.org Since this compound already possesses a carboxylic acid group and no alkyl side-chains, further oxidation of the ring under typical conditions is unlikely. Halogen and nitro substituents on a benzene ring generally remain unaffected by these oxidizing agents. jove.com
The reduction of benzoic acid and its derivatives can occur under specific conditions. For example, electrochemical reduction of substituted benzoic acids has been studied, often involving the reduction of the carboxylic acid group or the aromatic ring. acs.orgresearchgate.net The specific products of reduction would depend on the reaction conditions, including the electrode material and the solvent system. researchgate.net
Acid-Base Equilibria and Proton Transfer Dynamics
The acidic and basic properties of this compound are determined by its carboxylic acid and hydroxyl groups.
pH-Dependent Reactivity Profiles
The reactivity of this compound will therefore be pH-dependent. At low pH, the carboxylic acid will be protonated (-COOH), while at higher pH, it will exist as the carboxylate anion (-COO⁻). Similarly, the hydroxyl group can be deprotonated to a phenoxide ion at a sufficiently high pH. These different ionization states will exhibit different reactivities in various chemical transformations.
Table 2: Predicted pKa Values for Functional Groups in this compound (relative to parent compounds)
| Functional Group | Parent Compound | Parent pKa | Expected Effect of Substituents | Predicted pKa of this compound |
| Carboxylic Acid | Benzoic Acid | 4.20 | Lower (more acidic) due to two -Cl groups | < 4.20 |
| Hydroxyl Group | Phenol (B47542) | 9.95 | Lower (more acidic) due to two -Cl groups and -COOH group | < 9.95 |
Solvent Effects on Reactivity
The choice of solvent can significantly impact the rate and mechanism of chemical reactions. researchgate.netwikipedia.org Solvent polarity, protic or aprotic nature, and specific solute-solvent interactions like hydrogen bonding can all play a role. wikipedia.orgnih.gov
For reactions involving charged species, such as acid-base equilibria and nucleophilic substitutions, the solvent's ability to stabilize these species is crucial. Polar protic solvents, like water and alcohols, are effective at solvating both cations and anions. youtube.com Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, are good at solvating cations but less so for anions. wikipedia.org
In the context of this compound, solvent effects would be prominent in its acid-base behavior and any nucleophilic substitution reactions. For instance, the rate of reaction between diazodiphenylmethane (B31153) and benzoic acid has been shown to be influenced by the solvent, with correlations observed with the solvent's dielectric constant and hydrogen-bonding capabilities. rsc.org The ionization of a carboxylic acid is favored in more polar solvents that can stabilize the resulting carboxylate anion and proton. wikipedia.org
Mechanistic Investigations of Intramolecular and Intermolecular Processes
The functional groups of this compound—a carboxylic acid, a hydroxyl group, and chlorine atoms on an aromatic ring—govern its participation in various chemical processes.
Intramolecular Processes: A primary intramolecular interaction expected for this molecule is hydrogen bonding. Depending on the most stable conformation, a hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, or between the carboxylic acid proton and the hydroxyl oxygen. Such an interaction would form a pseudo-six-membered ring, significantly stabilizing the molecule's planar conformation and influencing the acidity of both the carboxyl and hydroxyl protons.
Intermolecular Processes: The most significant intermolecular process for carboxylic acids is the formation of hydrogen-bonded dimers. Two molecules of this compound would be expected to form a stable, centrosymmetric dimer in the solid state or in non-polar solvents. This occurs through strong hydrogen bonds between the carboxylic acid groups of the two molecules. The hydroxyl groups and chlorine atoms would also influence crystal packing through weaker hydrogen bonds or dipole-dipole interactions, respectively. These intermolecular forces are critical in determining the compound's physical properties, such as its melting point and solubility. In solution, the nature of these interactions would dictate its aggregation behavior and its reactivity with other solutes.
Non Medicinal Applications and Industrial Relevance of 2,3 Dichloro 5 Hydroxybenzoic Acid
Role as Chemical Intermediate in Organic Synthesis
The principal industrial relevance of 2,3-dichloro-5-hydroxybenzoic acid lies in its function as a chemical intermediate and building block for organic synthesis. Chemical suppliers list it under categories such as "Organic Building Blocks," "Material Building Blocks," and for use in "Material Science" and "Polymer Science," indicating its availability to researchers and chemists for creating more complex molecules. bldpharm.combldpharm.combldpharm.combldpharm.com
As a difunctional molecule, featuring both a carboxylic acid group and a phenolic hydroxyl group, along with a chlorinated aromatic ring, this compound possesses multiple reactive sites. This structure makes it a candidate for use as a precursor in the synthesis of more elaborate organic building blocks. The chlorine atoms and the hydroxyl group can influence the reactivity and properties of resulting molecules. However, specific, documented examples of its widespread use to create advanced, next-generation building blocks are not extensively detailed in peer-reviewed journals or patent literature.
Substituted benzoic acids are fundamental starting materials in the synthesis of various complex polycyclic and heterocyclic systems, which are often the core scaffolds of pharmaceuticals and functional materials. The strategic placement of chloro and hydroxy substituents on the benzene (B151609) ring of this compound offers potential for regioselective reactions to build fused ring systems. Despite this synthetic potential, there is a notable lack of published research specifically demonstrating its application in the synthesis of complex polycyclic structures.
Utility in Agrochemical Development
While many chlorinated benzoic acid derivatives are prominent in the agrochemical sector, particularly as herbicides, there is no direct evidence in scientific or patent literature to suggest that this compound is currently utilized in the development or formulation of agrochemical products.
The field of synthetic auxin herbicides includes well-known chlorinated benzoic acids. For instance, Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide, and its intermediates and metabolites, such as 3,6-dichloro-2-hydroxybenzoic acid, are critical to its synthesis and environmental fate. However, no studies have reported significant herbicidal activity for the this compound isomer or its development as an active herbicidal agent.
Agrochemical formulations often include various adjuvants and inert components to improve the stability, solubility, and efficacy of the active ingredient. There are no available data to indicate that this compound serves as a surfactant, stabilizer, or other formulation component in commercial agrochemical products.
Contribution to Materials Science and Polymer Chemistry
The potential for this compound to contribute to materials science and polymer chemistry is suggested by its classification as a "Material Building Block" by some chemical suppliers. bldpharm.combldpharm.combldpharm.combldpharm.com The presence of reactive hydroxyl and carboxylic acid groups allows, in principle, for its incorporation into polyesters or other polymers through condensation polymerization. Such integration could potentially confer specific properties like flame resistance or altered thermal stability due to the chlorine atoms. Nevertheless, there is a lack of specific research or patents detailing the synthesis of polymers or advanced materials that incorporate this compound as a monomer or functional additive.
Monomer or Modifier in Polymer Synthesis
There is currently no specific information available in scientific literature or industrial documentation detailing the use of this compound as a monomer or modifier in polymer synthesis.
In principle, the bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, allows it to act as a monomer in step-growth polymerization to form polyesters or polyethers. The presence of two chlorine atoms on the aromatic ring could impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and chemical resistance.
For context, other hydroxybenzoic acids, such as p-hydroxybenzoic acid, are utilized in the production of high-performance liquid-crystal polymers (LCPs). These polymers exhibit exceptional mechanical properties and thermal stability. Similarly, metal-organic frameworks (MOFs) have been synthesized using p-hydroxybenzoic acid as a linker, which can then act as catalysts in ring-opening polymerization of lactones to produce cyclic polymers. nih.gov
The specific substitution pattern of this compound would influence the reactivity of its functional groups and the stereochemistry of any resulting polymer, potentially leading to materials with unique properties. However, without direct research and development in this area, its role as a polymer building block remains theoretical.
Application in Functional Coatings and Resins
Specific applications of this compound in functional coatings and resins are not documented.
The inherent properties of chlorinated aromatic compounds suggest that this compound could theoretically be incorporated into coating and resin formulations to enhance certain characteristics. The chlorine atoms can contribute to fire-retardant properties and increase the material's resistance to chemical degradation and weathering. The hydroxyl and carboxylic acid groups provide sites for cross-linking with other polymer backbones or for adhesion to substrates.
For example, related compounds are used in the synthesis of resins. 2-Hydroxybenzoic acid (salicylic acid) is used in the manufacture of resins. sigmaaldrich.com The incorporation of halogen atoms is a common strategy to improve the performance of coatings in demanding environments.
Analytical Chemistry Standards
Reference Standard in Environmental Analysis
There is no evidence to suggest that this compound is used as a reference standard in environmental analysis.
In environmental chemistry, reference standards are crucial for the accurate identification and quantification of pollutants. While various chlorinated benzoic acids and phenols are monitored as environmental contaminants, and their corresponding analytical standards are commercially available, this compound does not appear to be a compound of common concern or use in this context.
For comparison, a structurally related compound, 5-hydroxydicamba (2-methoxy-3,6-dichloro-5-hydroxybenzoic acid), is available as a certified reference material for use in environmental analysis, particularly for monitoring herbicides and their metabolites. uni.lu Similarly, isotopically labeled versions of other dichlorinated hydroxybenzoic acids, such as 3,6-dichloro-2-hydroxybenzoic acid-(phenyl-13C6), are used as internal standards in mass spectrometry-based analytical methods to ensure accuracy. sigmaaldrich.com
Calibration Standard for Quantitative Analysis
The use of this compound as a calibration standard for quantitative analysis is not documented in the available literature.
Calibration standards are essential for creating calibration curves to determine the concentration of an analyte in a sample. While analytical standards for various dihydroxybenzoic acids and dichlorosalicylic acids are commercially available for general laboratory use and quantitative analysis, a specific standard for this compound for this purpose is not commonly listed by major chemical suppliers. sigmaaldrich.comnih.gov For a compound to be widely used as a calibration standard, it typically needs to be a target analyte in a specific application, a metabolite of a significant parent compound, or an intermediate in a well-established industrial process, none of which appear to be the case for this compound.
Applications in Dye and Pigment Chemistry
There are no specific documented applications of this compound in the synthesis of dyes and pigments.
Hydroxybenzoic acids and their derivatives can serve as coupling components or intermediates in the synthesis of azo dyes and other classes of colorants. The hydroxyl and carboxylic acid groups can act as auxochromes, influencing the color and solubility of the dye molecule. The presence and position of chlorine atoms can also modify the final color and improve properties like lightfastness. For instance, 2-hydroxy-3-methyl-5-formylbenzoic acid is a known intermediate for mordant violet dyes.
While the structure of this compound is suitable for potential use as a dye intermediate, there is no indication in the scientific or patent literature of it being used for this purpose. The synthesis of reactive dyes often involves bifunctional molecules, and while chlorinated triazine structures are common, the specific use of this benzoic acid derivative is not mentioned.
Environmental Dynamics and Degradation Pathways of 2,3 Dichloro 5 Hydroxybenzoic Acid
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 2,3-dichloro-5-hydroxybenzoic acid, the primary abiotic degradation pathways are photochemical and hydrolytic processes.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, the photodegradation of aromatic compounds like this compound is often initiated by the absorption of ultraviolet (UV) radiation. This can lead to the formation of reactive species, such as hydroxyl radicals (•OH), which are highly effective in oxidizing organic pollutants. researchgate.netnih.gov
The degradation of salicylic (B10762653) acid (2-hydroxybenzoic acid), a parent compound, is known to be enhanced in the presence of nitrate (B79036) and nitrite (B80452) ions under simulated sunlight, which promote the generation of hydroxyl radicals. nih.gov The photodegradation process generally follows pseudo-first-order kinetics. nih.gov For chlorinated benzoic acids, photolysis can lead to the cleavage of the carbon-chlorine bond, a process known as dechlorination. The degradation of 2,5-dichlorophenol, a related compound, was found to be inefficient with UV irradiation alone but was significantly enhanced by advanced oxidation processes (AOPs) like ozonation in combination with UV light. researchgate.net
Inferred Photochemical Degradation Products of this compound
| Precursor Compound | Inferred Degradation Product | Degradation Process | Reference |
| This compound | Dichlorodihydroxybenzoic acid isomers | Hydroxylation | researchgate.net |
| This compound | Monochlorohydroxybenzoic acid isomers | Dechlorination | researchgate.net |
| This compound | Chlorinated catechols | Decarboxylation & Hydroxylation | researchgate.net |
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of benzoic acid derivatives to hydrolysis varies depending on the substituents on the aromatic ring. Generally, the ester and amide derivatives of carboxylic acids are more susceptible to hydrolysis than the parent acid itself.
Studies on the stability of benzoic acid and its derivatives under subcritical water conditions (high temperature and pressure) have shown that degradation increases with temperature and heating time. nih.gov For instance, salicylic acid, anthranilic acid, and syringic acid undergo decarboxylation to form phenol (B47542), aniline (B41778), and syringol, respectively, at temperatures between 200°C and 250°C. nih.gov Benzoic acid itself is more stable, showing significant degradation only at temperatures above 300°C. nih.gov
Given that this compound is a carboxylic acid, it is expected to be relatively stable to hydrolysis under normal environmental conditions of temperature and pH. Significant hydrolytic degradation would likely only occur under extreme conditions, which are not typical of most natural environmental compartments. There is no indication that hydrolysis would be a major degradation pathway for this compound in the environment compared to photochemical and biological processes.
Biotic Degradation by Microorganisms
The breakdown of organic compounds by living organisms, primarily microorganisms, is a crucial process for the removal of pollutants from the environment. Various bacterial and fungal species have been shown to degrade aromatic compounds, including chlorinated benzoic acids.
Microbial Metabolism and Biotransformation Pathways
Microorganisms, particularly bacteria from the genus Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds. nih.govresearchgate.net The initial step in the microbial degradation of many aromatic compounds is the hydroxylation of the benzene (B151609) ring, which is an essential step for the subsequent ring cleavage. researchgate.net For chlorinated benzoic acids, the initial attack can also involve the removal of the chlorine substituent.
The degradation of monohydroxybenzoic acids typically proceeds through the formation of dihydroxybenzoic acid intermediates like catechol, protocatechuic acid, or gentisic acid. researchgate.net These intermediates are then susceptible to oxygenative cleavage of the aromatic ring via ortho- or meta-cleavage pathways, leading to the formation of compounds that can enter central metabolic cycles like the TCA cycle. researchgate.net
A study on the microbial degradation of 2-chlorobenzoate (B514982) by a Pseudomonas species identified 2,3-dihydroxybenzoate as a key metabolite, indicating that hydroxylation can occur alongside or after dechlorination. nih.gov It is therefore plausible that the microbial degradation of this compound could proceed through initial hydroxylation to form a dichlorinated dihydroxybenzoic acid, or through a reductive dechlorination step followed by hydroxylation. Another possible pathway is decarboxylation, which has been observed in the microbial metabolism of other hydroxybenzoic acids, leading to the formation of the corresponding phenols. researchgate.net
Identification of Microbial Degradation Products
While specific microbial degradation products of this compound have not been documented in the literature, the degradation pathways of related compounds provide insights into potential intermediates.
Potential Microbial Degradation Products of this compound Based on Related Compounds
| Precursor Compound | Related Compound Studied | Observed Degradation Product(s) | Potential Inferred Product(s) for this compound | Reference |
| This compound | 2-Chlorobenzoate | 2,3-Dihydroxybenzoate | 2,3-Dichloro-x,y-dihydroxybenzoic acid | nih.gov |
| This compound | 3-Chlorobenzoic acid | 3-Chlorocatechol, 4-Chlorocatechol | Dichlorinated catechols | researchgate.net |
| This compound | 4-Hydroxybenzoic acid | Protocatechuic acid, Phenol | Dichlorinated protocatechuic acid, Dichlorophenol | researchgate.net |
Future Research Directions and Emerging Paradigms for 2,3 Dichloro 5 Hydroxybenzoic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 2,3-dichloro-5-hydroxybenzoic acid will prioritize green chemistry principles, focusing on efficiency, safety, and reduced environmental impact. Current multi-step syntheses for structurally related compounds often involve harsh reagents and challenging reaction conditions. For instance, the synthesis of other antimicrobial quinolone intermediates has historically required the use of hazardous n-butyllithium at cryogenic temperatures (-78 °C) semanticscholar.org.
Exploration of Uncharted Reactivity Profiles
The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the dichlorinated benzene (B151609) ring. While the individual reactivity of these groups is well-understood, their interplay within this specific arrangement offers uncharted territory for exploration.
Future investigations should systematically map its reactivity:
Selective Functionalization: Developing protocols for the selective esterification, amidation, or reduction of the carboxylic acid without affecting the hydroxyl group, and vice-versa.
O-Alkylation and O-Acylation: Exploring the reactivity of the phenolic hydroxyl group to generate a library of ether and ester derivatives, which may possess novel biological or material properties.
Electrophilic Aromatic Substitution: Investigating whether the remaining unsubstituted position on the aromatic ring can undergo further functionalization, and how the existing substituents direct this reactivity.
Cross-Coupling Reactions: Utilizing the chloro-substituents as handles for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, thus vastly expanding the chemical space accessible from this scaffold.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful lens for predicting the behavior of this compound before engaging in extensive lab work. Advanced modeling can accelerate discovery and provide deep molecular-level insights.
A key area of application is in predicting biological activity through molecular docking simulations. For example, studies on similar scaffolds, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, have successfully used programs like AutoDock Vina to compute the binding attributes of molecules within the active sites of enzymes like α-glucosidase and α-amylase researchgate.netnih.gov. These in silico studies revealed that specific derivatives interact with the enzyme's active site through hydrogen bonding and various pi-interactions, correlating well with experimental inhibition data nih.gov.
Similar approaches can be applied to this compound to:
Predict Binding Affinities: Screen the compound against databases of protein structures to identify potential biological targets.
Elucidate Interaction Mechanisms: Visualize and analyze the specific hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex.
Guide Derivative Design: Computationally model derivatives of the parent compound to predict which modifications would enhance binding affinity and selectivity for a target, thereby prioritizing synthetic efforts. Furthermore, more advanced computational fluid dynamics (CFD) and distorted grid (DG) models can predict the transport and dosimetry of materials in in vitro testing environments, ensuring more accurate interpretation of experimental results nih.gov.
Discovery of Novel Biological Activities at the Molecular Level
The structural motif of a dichlorinated phenolic acid is present in various biologically active molecules. This suggests that this compound itself, or its derivatives, could be a source of new therapeutic agents. Research on scaffolds incorporating a 3,5-dichloro-2-hydroxyphenyl fragment has shown significant promise. For instance, a 5-fluorobenzimidazole derivative featuring this fragment exhibited potent anticancer activity against an A549 human pulmonary cancer cell line, with its effect being comparable to the established drug cytidine (B196190) arabinoside mdpi.com. The addition of the 3,5-dichloro-2-hydroxyphenyl substituent was shown to significantly enhance the anticancer activity of the parent molecule mdpi.com.
Future research should focus on a systematic screening of this compound and its derivatives to:
Identify Anticancer Properties: Evaluate its cytotoxicity against a panel of cancer cell lines to identify potential hits, similar to the work done on related structures mdpi.com.
Explore Antimicrobial Potential: Test for activity against clinically relevant bacterial and fungal pathogens, including drug-resistant strains. Derivatives of the related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent activity against Gram-positive pathogens mdpi.com.
Investigate Enzyme Inhibition: Screen the compound against key enzyme families implicated in disease, such as kinases, proteases, or metabolic enzymes like α-glucosidase, for which other dichlorinated benzoic acids have shown inhibitory activity nih.gov.
Once a biological activity is confirmed, subsequent molecular biology studies would aim to pinpoint the precise protein target and elucidate the mechanism of action.
Design of Next-Generation Materials Based on this compound Scaffolds
The unique combination of a rigid aromatic core, hydrogen-bond-donating groups (hydroxyl and carboxylic acid), and halogen atoms makes this compound an attractive building block for novel materials. The principles of rational materials design, which couple computational prediction with targeted synthesis, can guide this exploration cngmd-efrc.org.
Potential avenues for research include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for coordinating with metal ions to form porous, crystalline MOFs. The hydroxyl and chloro- substituents would decorate the pores of the resulting framework, potentially tuning its properties for selective gas adsorption, catalysis, or sensing.
Functional Polymers: The compound can be polymerized through its hydroxyl or carboxylic acid groups to create polyesters or polyethers. The pendant dichlorophenyl groups would impart specific properties to the polymer, such as increased thermal stability, flame retardancy, and a high refractive index.
Supramolecular Assemblies: The ability to form strong hydrogen bonds and potentially halogen bonds could be exploited to create well-defined supramolecular structures like liquid crystals or gels. Computational modeling could predict these self-assembly pathways, while experimental work would focus on their synthesis and characterization cngmd-efrc.org.
The overarching goal is to leverage the specific chemical information encoded in the this compound structure to generate materials with tailored, predictable, and high-performance properties.
Integration with Systems Biology Approaches for Comprehensive Mechanistic Insight
Should this compound or its derivatives prove to be biologically active, a systems biology approach would provide the next level of understanding. Rather than focusing on a single molecular target, systems biology investigates the broader consequences of a compound's interaction with a complex biological system.
This integrated approach would involve:
Transcriptomics and Proteomics: Using techniques like RNA-seq and mass spectrometry-based proteomics to analyze how treatment with the compound alters global gene and protein expression in cells. This can reveal entire pathways that are perturbed, pointing to the mechanism of action as well as potential off-target effects.
Network Pharmacology: Mapping the identified molecular targets onto complex protein-protein interaction networks. This can help predict the downstream consequences of inhibiting a target and identify unexpected connections to other cellular processes or diseases.
Metabolomics: Assessing how the compound alters the metabolic profile of a cell or organism. This is particularly relevant if the compound targets a metabolic enzyme, providing a direct readout of its functional effect.
By integrating data from these "-omics" platforms with computational network models, researchers can build a comprehensive picture of the compound's biological impact, moving beyond a simple one-drug, one-target paradigm to a more holistic and predictive understanding.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,3-dichloro-5-hydroxybenzoic acid with optimal yield?
- Methodology : A multi-step synthesis approach is often employed, starting with halogenation and hydroxylation of benzoic acid derivatives. Key steps may include:
- Halogenation : Selective chlorination at positions 2 and 3 using reagents like Cl₂ or AlCl₃ under controlled temperatures (e.g., reflux conditions) .
- Hydroxylation : Introduction of the hydroxyl group at position 5 via nitration followed by reduction (e.g., using NaNO₂/HCl for diazotization and hydrolysis) .
- Purification : Crystallization in ethanol/water mixtures or column chromatography for high-purity yields (>98%) .
- Optimization : Reaction parameters (temperature, solvent polarity, and reagent stoichiometry) should be systematically varied to minimize by-products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR (e.g., aromatic proton splitting patterns and Cl/OH group shifts) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ ion at m/z 205.95) .
Q. What stability considerations are critical for storing and handling this compound?
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Approach :
- Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) reactivity, focusing on Cl and OH group directing effects .
- Simulate reaction intermediates (e.g., diazonium salts) using Gaussian or ORCA software to optimize reaction pathways .
- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates in nitration or coupling reactions) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Problem : Discrepancies in solubility values across solvents (e.g., water vs. DMSO).
- Resolution :
- Standardize measurement protocols (e.g., shake-flask method at 25°C) .
- Use Hansen solubility parameters to correlate solvent polarity with experimental data .
- Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| Water | 1.2 ± 0.1 | 25 | |
| Ethanol | 8.5 ± 0.3 | 25 |
Q. How can researchers optimize catalytic systems for selective functionalization of this compound?
- Catalytic Systems :
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions using aryl boronic acids to introduce substituents at the 5-position .
- Acid-catalyzed esterification : Use H₂SO₄ or Amberlyst-15 to synthesize methyl esters for derivatization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal decomposition profile?
- Root Cause : Variations in heating rates (e.g., 5°C/min vs. 10°C/min) and sample purity.
- Resolution :
- Perform thermogravimetric analysis (TGA) under standardized conditions (N₂ atmosphere, 10°C/min) .
- Compare results with high-purity reference samples (≥99% by HPLC) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
